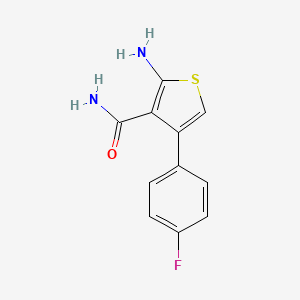

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

描述

Structural Overview of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide

This compound (CAS No. 61019-24-7) is a heterocyclic compound with the molecular formula $$ \text{C}{11}\text{H}9\text{FN}_2\text{OS} $$ and a molecular weight of 236.27 g/mol. Its structure features a five-membered thiophene ring substituted at three positions:

- Position 2 : An amino group ($$-\text{NH}_2$$).

- Position 4 : A 4-fluorophenyl group ($$-\text{C}6\text{H}4\text{F}$$).

- Position 3 : A carboxamide group ($$-\text{CONH}_2$$).

The compound’s planar aromatic thiophene core enables conjugation across the ring, while the fluorine atom introduces electronegativity and lipophilicity. The carboxamide group contributes hydrogen-bonding capabilities, critical for biomolecular interactions. The SMILES notation $$ \text{C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F} $$ and InChIKey $$ \text{HXJDMDDYIUDQML-UHFFFAOYSA-N} $$ further define its connectivity.

Position Within Thiophene Derivatives Classification

Thiophene derivatives are classified based on substituent patterns and functional groups. This compound belongs to the 2-aminothiophene-3-carboxamide subclass, distinguished by:

- Amino group at C2 : Enhances nucleophilicity and participation in hydrogen bonding.

- Aryl substitution at C4 : The 4-fluorophenyl group modulates electronic properties and steric bulk.

- Carboxamide at C3 : Provides solubility and interaction sites for biological targets.

Compared to non-fluorinated analogs (e.g., 4-phenyl or 4-chlorophenyl variants), the fluorine atom increases metabolic stability and membrane permeability due to its small size and high electronegativity.

Table 1: Comparison with Related Thiophene Derivatives

| Compound | Substituent at C4 | Key Properties |

|---|---|---|

| 2-Amino-4-phenylthiophene-3-carboxamide | Phenyl | Lower lipophilicity, reduced stability |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide | 4-Chlorophenyl | Higher halogenated reactivity |

| This compound | 4-Fluorophenyl | Enhanced bioavailability, electronic tuning |

Historical Context of Research and Development

The compound’s synthesis traces to the Gewald reaction , a method developed in the 1960s for constructing 2-aminothiophenes. Early studies focused on optimizing condensation between α-cyanoesters, ketones, and elemental sulfur. Mechanistic insights revealed a Knoevenagel condensation followed by sulfur incorporation and cyclization.

Significant milestones include:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic design of heterocycles for tailored functionalities:

- Electronic modulation : Fluorine’s electron-withdrawing effect stabilizes the thiophene ring, altering redox potentials.

- Biomolecular interactions : The carboxamide group engages with enzymatic active sites, as seen in studies on tubulin binding.

- Material science : Thiophene derivatives are utilized in organic semiconductors, with fluorination enhancing charge transport.

Its versatility underscores the importance of thiophene scaffolds in medicinal and materials chemistry, driving ongoing research into novel derivatives.

属性

IUPAC Name |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDMDDYIUDQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588588 | |

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-24-7 | |

| Record name | 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

科学研究应用

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide is a heterocyclic compound belonging to the thiophene family, which are five-membered aromatic rings containing sulfur. It has gained attention in medicinal chemistry for its potential biological activities.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is investigated for potential therapeutic effects, particularly in developing new drugs.

- Industry Its unique properties make it useful in developing materials with specific electronic or optical characteristics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating inhibitory effects on cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of tubulin polymerization |

| HCT-15 | 7.2 | Induction of apoptosis |

| NCI-H23 | 3.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound exhibits antimicrobial properties and can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The study reported that this compound significantly inhibited cell growth in multiple cancer cell lines and induced apoptosis through mitochondrial pathways.

Chemical Reactions

This compound can undergo various chemical reactions:

- Reduction This involves the addition of hydrogen or the removal of oxygen.

- Substitution This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

- Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

- Substitution Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

作用机制

The mechanism by which 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

相似化合物的比较

Structural Analogues and Their Properties

| Compound Name | Substituents (Position 4) | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |

|---|---|---|---|---|

| 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide | 4-fluorophenyl | 236.27 | Anticancer, antimicrobial | Fluorine enhances binding affinity |

| 2-Amino-4-(3,4-difluorophenyl)thiophene-3-carboxamide | 3,4-difluorophenyl | 254.25 | Enhanced tau aggregation inhibition | Dual fluorine substitution improves stability |

| 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid | 2-(trifluoromethyl)phenyl | 285.24 | Higher lipophilicity | CF₃ group increases metabolic stability |

| 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid | 4-chlorophenyl | 252.70 | Moderate anti-inflammatory activity | Chlorine offers electron-withdrawing effects |

| 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile | Biphenyl | 277.35 | Antimicrobial, anticancer | Biphenyl enhances π-π stacking |

| Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | 4-methylphenyl | 275.35 | Cytostatic activity | Methyl improves solubility |

Impact of Substituents on Properties

- Fluorine Substitution: The 4-fluorophenyl group in the target compound optimizes electronic effects (electron-withdrawing) and lipophilicity, enhancing target binding compared to non-fluorinated analogs. Difluorinated derivatives (e.g., 3,4-difluorophenyl) further improve metabolic stability and bioavailability .

- Trifluoromethyl Groups : CF₃ substituents (e.g., in 2-(trifluoromethyl)phenyl derivatives) significantly increase lipophilicity and resistance to oxidative degradation, making them suitable for CNS-targeted therapies .

- Chlorine vs. Nitro Groups : Chlorophenyl derivatives exhibit moderate bioactivity due to balanced electronic effects, while nitrophenyl analogs show reduced activity due to excessive electron withdrawal .

Neuroprotective Potential

- Tau Aggregation Inhibition: Derivatives like 2-amino-4-(3,4-difluorophenyl)thiophene-3-carboxamide demonstrate efficacy in inhibiting tau fibril formation, a hallmark of neurodegenerative diseases like Alzheimer’s. Fluorine substitution enhances binding to tau protofibrils .

Anticancer Activity

- Cytostatic Effects: Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate shows selective cytotoxicity against tumor cell lines, attributed to its ability to disrupt microtubule assembly .

生物活性

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory effects on cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Inhibition of tubulin polymerization |

| HCT-15 | 7.2 | Induction of apoptosis |

| NCI-H23 | 3.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Mechanism : The exact mechanism for its antimicrobial action is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The study reported that this compound significantly inhibited cell growth in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of thiophene derivatives against drug-resistant bacterial strains. The results indicated that this compound displayed promising activity against resistant strains of Staphylococcus aureus, suggesting potential for development as a new antibiotic .

常见问题

[Basic] What safety protocols are critical when handling 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxamide?

Answer:

- Hazard Identification : The compound may cause skin/eye irritation (Category 2) and respiratory system toxicity (Category 3) based on structural analogs like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Employ fume hoods for powder handling to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

[Basic] How can researchers confirm the structural identity of this compound?

Answer:

- Spectroscopic Methods :

- NMR : Analyze /-NMR to verify aromatic protons (4-fluorophenyl), thiophene ring protons, and carboxamide NH/CO groups.

- X-ray Crystallography : Determine single-crystal structure for unambiguous confirmation, as demonstrated for similar thiophene derivatives (e.g., mean C–C bond length = 0.002 Å, -factor = 0.047) .

- Mass Spectrometry : Validate molecular weight (e.g., 218.27 g/mol for analogs) .

[Advanced] How can Design of Experiments (DoE) optimize synthesis conditions for this compound?

Answer:

- Key Factors : Reactant stoichiometry, temperature, catalyst loading, and solvent polarity.

- Response Variables : Yield, purity, reaction time.

- Example DoE Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

| Solvent (Polarity) | DMF | THF |

- Statistical Analysis : Use ANOVA to identify significant factors. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error .

[Advanced] What computational methods predict the compound’s reactivity in novel reactions?

Answer:

- Quantum Chemical Calculations :

- ICReDD Workflow : Combine machine learning with experimental data to prioritize reaction conditions (e.g., solvent selection, catalyst screening) .

[Advanced] How to resolve contradictions in reported bioactivity data for this compound?

Answer:

- Methodological Scrutiny :

- Purity Verification : Use HPLC (≥98% purity, as in analogs ) to rule out impurities affecting bioassays.

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time).

- Orthogonal Assays : Compare in vitro enzyme inhibition with in vivo pharmacokinetics to validate target engagement.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers .

[Basic] What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) .

- Analytical Validation : Monitor purity via TLC ( ~0.3 in ethyl acetate) and LC-MS .

[Advanced] How to scale up synthesis without compromising yield or purity?

Answer:

- Reactor Design : Use continuous-flow reactors for precise temperature/residence time control, minimizing side reactions (e.g., dimerization) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Kinetic Modeling : Derive rate equations to optimize feed rates and catalyst recycling .

[Advanced] What strategies mitigate degradation during long-term storage?

Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Lyophilization : Convert to stable amorphous form if crystalline degradation is observed.

- Excipient Screening : Add antioxidants (e.g., BHT) or desiccants (silica gel) in storage containers .

[Basic] Which analytical techniques quantify trace impurities in synthesized batches?

Answer:

- HPLC-DAD : Use C18 columns (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm .

- GC-MS : Detect volatile byproducts (e.g., ethyl ester derivatives from incomplete amidation) .

- Elemental Analysis : Verify C/H/N/S/F content against theoretical values .

[Advanced] How to validate the compound’s mechanism of action in pharmacological studies?

Answer:

- Target Engagement Assays : Use SPR or ITC to measure binding affinity to purported targets (e.g., kinases).

- CRISPR Knockout Models : Confirm loss of activity in target-deficient cell lines.

- Metabolomic Profiling : Track downstream metabolite changes via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。